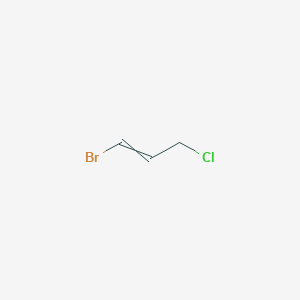

1-Bromo-3-chloropropene

説明

Significance as a Bromo-chloroalkene Derivative in Organic Chemistry

The utility of 1-bromo-3-chloropropene in organic chemistry is largely centered on its role as a precursor in organometallic reactions. A key transformation involves its reaction with organolithium reagents, such as tert-butyllithium. This reaction selectively generates 3-chloro-1-lithiopropene, a highly reactive intermediate. acs.org This species can then be trapped with various electrophiles, notably alkylboronic esters, to produce (α-alkylallyl)boronates. Subsequent oxidation of these boronates yields a diverse range of allylic alcohols. acs.orgacs.org This method is noted for its efficiency, particularly in comparison to similar reactions using allyl chloride.

The synthesis of (E)-1-bromo-3-chloroprop-1-ene itself has been documented through the reaction of (E)-3-bromoprop-2-en-1-ol with hexachloroacetone (B130050) and triphenylphosphine. acs.orgacs.org The presence of both bromine and chlorine atoms allows for selective reactions; for instance, the bromine atom, being a better leaving group, can be displaced in nucleophilic substitution reactions. This differential reactivity is fundamental to its application as a building block for more complex molecules.

Overview of Research Trajectories and Interdisciplinary Relevance

The research applications of this compound extend beyond fundamental organic synthesis into several interdisciplinary fields, most notably in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Synthesis: The compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Research has indicated its role in the production of cardiovascular drugs and analgesics. It is also a precursor for active pharmaceutical ingredients (APIs) such as gemfibrozil, used to manage cholesterol levels, and reproterol, an asthma medication.

Agrochemical Development: In the field of agricultural chemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to be converted into gamma-chlorobutyronitrile through cyanide displacement is a key step in the production of these agrochemicals.

Other Industrial Applications: Beyond medicine and agriculture, there is research suggesting that certain brominated compounds, including derivatives of this compound, could be effective in fire suppression systems when mixed with inert gases. smolecule.com

The diverse applications of this compound underscore its importance as a versatile chemical intermediate. Ongoing research continues to explore new synthetic methodologies and applications for this unique bromo-chloroalkene.

Structure

2D Structure

3D Structure

特性

分子式 |

C3H4BrCl |

|---|---|

分子量 |

155.42 g/mol |

IUPAC名 |

1-bromo-3-chloroprop-1-ene |

InChI |

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1-2H,3H2 |

InChIキー |

XSESUBJBCQPSAT-UHFFFAOYSA-N |

正規SMILES |

C(C=CBr)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 1 Bromo 3 Chloropropene

Free-Radical Addition Reactions

Free-radical addition reactions are a cornerstone of synthetic organic chemistry for the formation of alkyl halides from alkenes. However, the regioselectivity of these reactions is highly dependent on the specific reagents and conditions employed.

Hydrobromination of Allyl Chloride

The most extensively documented reaction involving allyl chloride and hydrogen bromide is the free-radical addition that yields the saturated compound, 1-bromo-3-chloropropane (B140262). chemicalbook.comwikipedia.org This anti-Markovnikov addition is a well-established industrial process. chemicalbook.com

In this reaction, the hydrogen atom of HBr adds to the more substituted carbon of the double bond, and the bromine atom adds to the less substituted carbon. This outcome is in direct contrast to electrophilic addition, which would follow Markovnikov's rule. The presence of radical initiators ensures the free-radical pathway is favored. chemistrysteps.compharmaguideline.com

The synthesis of 1-bromo-3-chloropropane from allyl chloride and hydrogen bromide is typically carried out in the presence of radical initiators. google.com These initiators facilitate the formation of a bromine radical, which is essential for the propagation of the radical chain reaction. masterorganicchemistry.com

Common catalysts and conditions include:

Peroxides: Organic peroxides, such as benzoyl peroxide or di-tert-butyl peroxide, are frequently used as initiators. pharmaguideline.com They readily undergo homolytic cleavage upon heating to generate radicals.

UV Radiation: Ultraviolet light can also be used to initiate the reaction by promoting the homolytic cleavage of the H-Br bond or the peroxide initiator. youtube.com

Oxygen: The presence of oxygen can also promote the formation of radicals and influence the reaction. google.com

The reaction is often performed in an anhydrous liquid medium, and the temperature is typically controlled between -10 °C and +50 °C. google.comchemicalbook.com

Interactive Data Table: Reaction Conditions for Hydrobromination of Allyl Chloride

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Reactants | Allyl chloride, Hydrogen bromide | Formation of the product |

| Initiator | Organic peroxides, UV radiation, Oxygen | To generate bromine radicals |

| Solvent | Anhydrous, non-polar (e.g., n-hexane) | To provide a reaction medium |

| Temperature | -10 °C to +50 °C | To control reaction rate and selectivity |

The free-radical addition of HBr to allyl chloride proceeds via a well-understood chain mechanism consisting of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., a peroxide) to form two radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical adds to the less substituted carbon of the allyl chloride double bond. This regioselectivity is governed by the formation of the more stable secondary radical intermediate. This carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, 1-bromo-3-chloropropane, and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. masterorganicchemistry.com

Halogenation and Halogen Exchange Reactions

While free-radical addition to allyl chloride yields the saturated product, other halogenation techniques offer potential pathways to the desired unsaturated compound, 1-bromo-3-chloropropene.

Halogenation of Propane (B168953) Derivatives

A plausible synthetic route to this compound is the allylic bromination of 3-chloropropene (allyl chloride). This reaction selectively substitutes a hydrogen atom on the carbon adjacent to the double bond. pearson.com

The reagent of choice for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.com The use of NBS is advantageous because it provides a low, constant concentration of bromine, which favors allylic substitution over the competing electrophilic addition to the double bond. libretexts.org

The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄), in the presence of a radical initiator like light (hν) or a peroxide such as azobisisobutyronitrile (AIBN). missouri.edu The mechanism is a free-radical chain reaction similar to that described for hydrobromination, but in this case, a hydrogen atom is abstracted from the allylic position to form a resonance-stabilized allylic radical. This radical then reacts with bromine to yield the product. libretexts.org

Interactive Data Table: Proposed Synthesis of this compound via Allylic Bromination

| Parameter | Proposed Conditions | Purpose |

|---|---|---|

| Starting Material | 3-Chloropropene (Allyl chloride) | Provides the carbon skeleton |

| Reagent | N-Bromosuccinimide (NBS) | Source of bromine for allylic substitution |

| Solvent | Carbon tetrachloride (CCl₄) | Inert reaction medium |

| Initiator | UV light (hν) or AIBN | To initiate the radical chain reaction |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are typically used for the synthesis of alkyl iodides and fluorides. frontiersin.org Applying this concept to the synthesis of a vinyl bromide like this compound from a corresponding vinyl chloride (e.g., 1,3-dichloropropene) is more challenging. frontiersin.orgnih.gov

Unlike the Sₙ2 mechanism of the classic Finkelstein reaction, halogen exchange on a vinyl halide does not readily occur via nucleophilic substitution. nih.gov However, metal-mediated halogen exchange reactions have been developed for aryl and vinyl halides. frontiersin.orgacs.orgnih.govsemanticscholar.org These reactions often employ copper or other transition metal catalysts to facilitate the exchange of a chlorine atom for a bromine atom. acs.org While a specific application of this method for the synthesis of this compound is not widely reported, it represents a theoretically viable, albeit more complex, synthetic strategy.

Information regarding the synthesis of this compound from 3-chloropropanol was not found in the reviewed literature.

Alternative Synthetic Routes

An alternative, though less common, method for the synthesis of 1-bromo-3-chloropropane is through the telomerization of ethylene (B1197577) with bromochloromethane (B122714). google.com This process involves the reaction of an excess of ethylene (the "taxogen") with bromochloromethane (the "telogen") to form a series of adducts, with 1-bromo-3-chloropropane being one of the potential products. However, this route is often less favored due to the technical challenges and lower yields compared to the hydrobromination of allyl chloride. google.com The availability of bromochloromethane can also be a limiting factor in the feasibility of this approach on an industrial scale. google.com

Industrial Production Processes

The primary and almost exclusive method for the industrial production of 1-bromo-3-chloropropane is the free-radical addition of anhydrous hydrogen bromide to allyl chloride. who.intprepchem.com This method is favored for its efficiency and high yields.

On a large scale, the synthesis of 1-bromo-3-chloropropane requires careful control of reaction conditions to ensure both safety and product quality. The reaction is typically carried out in a pressure reaction vessel. google.com The temperature for the hydrobromination of allyl chloride is generally maintained between -10 °C and +50 °C. nih.gov For consistent yields, which can be as high as 85%, a temperature range of +7 °C to +35 °C is often employed, particularly when the allyl chloride has been freshly distilled and a suitable catalyst is present.

The choice of solvent is another important consideration. While the reaction can be carried out in the presence of a solvent like n-hexane, it is often preferably conducted in an anhydrous liquid medium of the reactants and products themselves, specifically a mixture of allyl chloride, 1-bromo-3-chloropropane, and the isomeric byproduct, 1-chloro-2-bromopropane. google.com This approach can improve process efficiency by eliminating the need for a separate solvent and subsequent removal steps. The use of glass-lined equipment may be necessary on a larger scale to ensure functional reliability. google.com

| Parameter | Industrial Process Details |

| Primary Reactants | Allyl chloride, Anhydrous hydrogen bromide who.int |

| Reaction Type | Free-radical addition prepchem.com |

| Temperature Range | -10 °C to +50 °C nih.gov |

| Optimal Temperature | +7 °C to +35 °C |

| Catalyst/Initiator | Peroxides or UV radiation google.com |

| Solvent | Optional (e.g., n-hexane), or the reaction mixture itself google.com |

Achieving high yield and selectivity is crucial in the industrial production of 1-bromo-3-chloropropane to minimize the formation of the primary byproduct, 1-chloro-2-bromopropane. The selectivity of the reaction is significantly influenced by the presence of free-radical initiators and the exclusion of factors that promote ionic addition, which would favor the formation of the undesired isomer.

The use of an anti-Markovnikov activator is key to directing the addition of hydrogen bromide to form the desired 1-bromo-3-chloropropane. This is typically achieved by introducing a source of free radicals. A mixture of peroxides, such as bis-2-ethylhexylperoxydicarbonate, benzoylperoxy-2-ethylhexyl carbonate, and dibenzoyl peroxide, can be used as initiators. google.com The presence of a small amount of oxygen (0.05 to 10% by weight, based on the weight of allyl chloride) is also beneficial for the reaction. google.com

In a documented example, reacting allyl chloride in n-hexane with a peroxide mixture and introducing hydrogen bromide at +10 °C for 90 minutes resulted in a selectivity of 94.1% for 1-bromo-3-chloropropane and 5.3% for 1-chloro-2-bromopropane, with an allyl chloride conversion of 26.2%. google.com By adjusting the reaction conditions, such as the continuous introduction of reactants, conversions of up to 98.8% with a selectivity of 93.1% for the desired product have been reported. google.com The final product is typically purified by distillation and/or rectification to separate it from any remaining reactants and byproducts.

| Reactants & Conditions | Conversion of Allyl Chloride | Selectivity for 1-Bromo-3-chloropropane | Selectivity for 1-Chloro-2-bromopropane |

| Allyl chloride, n-hexane, peroxide mix, HBr at +10°C for 90 min google.com | 26.2% google.com | 94.1% google.com | 5.3% google.com |

| Continuous process with optimized oxygen and peroxide google.com | 98.8% google.com | 93.1% google.com | Not specified |

Reactivity and Reaction Mechanisms of 1 Bromo 3 Chloropropene

Nucleophilic Substitution Reactions

Nucleophilic substitution in 1-bromo-3-chloropropene is dominated by the high reactivity of the allylic chloride, while the vinylic bromide remains largely unreactive under typical SN1 or SN2 conditions.

Differential Reactivity of Bromine vs. Chlorine Atoms

The key to understanding the reactivity of this compound lies in the position of the halogen atoms. The chlorine atom is in an allylic position, which makes the C-Cl bond highly susceptible to nucleophilic substitution. This enhanced reactivity stems from the stabilization of the transition state (in an SN2 reaction) or the carbocation intermediate (in an SN1 reaction) through resonance with the adjacent π-bond of the alkene. doubtnut.comucalgary.ca The overlap of p-orbitals allows the charge to be delocalized, lowering the activation energy for substitution.

In stark contrast, the bromine atom is in a vinylic position. Vinylic halides are notoriously unreactive towards nucleophilic substitution. quora.comgauthmath.com Several factors contribute to this inertness:

Hybridization: The C-Br bond involves an sp2-hybridized carbon, which has more s-character than an sp3-hybridized carbon. This makes the bond stronger and shorter, and thus harder to break. quora.com

Carbocation Instability: A hypothetical SN1 reaction would require the formation of a highly unstable vinylic carbocation. doubtnut.com

Electron Repulsion: The electron-rich π-bond of the alkene repels the incoming nucleophile, hindering the backside attack required for an SN2 mechanism. youtube.com

Therefore, when this compound is treated with a nucleophile, the reaction occurs almost exclusively at the allylic carbon, displacing the chloride ion. The vinylic C-Br bond remains intact.

| Halogen Position | Bond Type | Hybridization | Relative Reactivity | Reason |

|---|---|---|---|---|

| Allylic Chlorine | C-Cl | sp³ | High | Stabilization of intermediate/transition state by resonance. ucalgary.ca |

| Vinylic Bromine | C-Br | sp² | Very Low | Stronger sp² C-Br bond; unstable vinylic carbocation; π-bond repulsion. doubtnut.comyoutube.com |

Stereochemical Aspects and Chiral Potential in Substitution

While this compound itself is not chiral, nucleophilic substitution at the allylic carbon can lead to products with distinct stereochemistry, depending on the reaction mechanism. The carbon atom bonded to the chlorine is a prochiral center.

SN2 Mechanism: If the reaction proceeds via an SN2 pathway, which is favored by strong, unhindered nucleophiles, the attack occurs from the side opposite to the leaving group (chloride). This "backside attack" results in a predictable inversion of configuration at the carbon center. byjus.compressbooks.pub If the substitution introduces a new chiral center, a specific stereoisomer will be formed.

SN1 Mechanism: An SN1 mechanism, favored by weak nucleophiles and polar protic solvents, involves the formation of a planar, resonance-stabilized allylic carbocation intermediate. The nucleophile can then attack this planar intermediate from either face. This typically leads to a mixture of stereoisomers (a racemic mixture if a new chiral center is formed), as the stereochemical information from the starting material is lost. doubtnut.com

Allylic Rearrangement (SN2' Reaction): A unique pathway available to allylic systems is the SN2' reaction. Here, the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), while the double bond shifts and the leaving group is expelled from the α-carbon. ucalgary.ca This concerted mechanism also has specific stereochemical requirements and results in a structurally isomeric product compared to direct substitution.

The potential for these different pathways highlights the compound's utility in stereoselective synthesis, where controlling the reaction conditions can favor the formation of a desired stereoisomer.

Elimination Reactions

Elimination reactions of this compound, specifically dehydrohalogenation, are generally promoted by treatment with a strong, bulky base at elevated temperatures, often in an alcoholic solvent. chemguide.co.ukchemistrystudent.com

Dehydrohalogenation Pathways

Dehydrohalogenation involves the removal of a hydrogen halide (HX) to form a new π-bond. wikipedia.org Given the much higher reactivity of the allylic C-Cl bond compared to the vinylic C-Br bond, the primary elimination pathway for this compound is dehydrochlorination.

The structure of the product formed from dehydrochlorination depends on which proton is abstracted by the base. The carbon bearing the chlorine is the α-carbon. Protons can be removed from the adjacent carbon atoms (β-positions).

Abstraction from C2: If a base abstracts a proton from the carbon atom that is part of the original double bond (C2), the result is the formation of a cumulative double bond system. The product would be 1-bromo-1,2-propadiene (an allene).

Formation of Alkynes: A second elimination (dehydrobromination) from a dihalide can lead to an alkyne. However, this would require much harsher conditions due to the stability of the vinylic bromide.

The most probable pathway under standard E2 conditions is the abstraction of the proton from the C2 position, leading to the formation of an allene (B1206475) derivative.

The kinetics of the elimination reaction are typically bimolecular (E2), with the rate depending on the concentration of both the substrate (this compound) and the base. ck12.org The E2 mechanism is a concerted, single-step process where the base removes a proton simultaneously as the leaving group departs and the new π-bond forms. youtube.com

Thermodynamic Control: The stability of the resulting alkene product is a key thermodynamic driving force. In many dehydrohalogenation reactions, the most substituted alkene (Zaitsev's product) is the most stable and therefore the major product. wikipedia.org However, in the case of this compound, the formation of a conjugated system like an allene is a significant thermodynamic consideration.

Kinetic Control: The use of a sterically hindered (bulky) base can favor the abstraction of the most accessible proton, which may lead to the less substituted alkene (Hofmann product). youtube.com In this specific molecule, steric factors would influence the ease of proton abstraction from the C2 position.

Specific quantitative kinetic and thermodynamic data for the dehydrohalogenation of this compound are not widely reported, but the reaction is expected to proceed readily under basic, ethanolic conditions due to the reactive nature of the allylic chloride system.

Competition between Elimination and Substitution Reactions

The reactivity of this compound is dictated by the distinct nature of its two carbon-halogen bonds. The carbon-bromine bond is a vinylic halide (attached to a double-bonded carbon), while the carbon-chlorine bond is an allylic halide (attached to a carbon adjacent to a double bond). This structural difference is critical in determining the competition between substitution and elimination pathways.

Substitution: Nucleophilic substitution reactions (SN1 and SN2) are highly unlikely to occur at the vinylic C-Br bond. The sp² hybridization of the carbon and steric hindrance prevent the backside attack required for an SN2 reaction. Cation formation at a vinylic carbon is also highly unstable, disfavouring an SN1 pathway. masterorganicchemistry.comquora.com Conversely, the allylic C-Cl bond is highly susceptible to SN2 reactions due to the relatively low steric hindrance and the stabilization of the transition state by the adjacent π-system. quora.com Therefore, when reacting with a nucleophile, substitution will preferentially occur at the allylic carbon, displacing the chloride ion.

Elimination: Elimination reactions typically require a base to remove a proton from a carbon adjacent to the carbon bearing the leaving group. libretexts.orgchemguide.co.uk In this compound, elimination of HBr would require removal of a vinylic proton, a process that is energetically unfavorable. Elimination of HCl is more plausible, involving the removal of a proton from the C-2 position. However, this would compete with the more favorable allylic substitution. Generally, elimination is favored over substitution by using a strong, sterically hindered base, high temperatures, and a non-polar solvent, whereas substitution is favored by a good nucleophile that is a weak base and a polar aprotic solvent. libretexts.orgchemguide.co.uk For this compound, allylic substitution is expected to be the dominant pathway under typical nucleophilic conditions.

Radical Reactions and Bond Fission Processes

Homolytic Cleavage of Carbon-Halogen Bonds

Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, forming two radicals. This process is typically initiated by heat or ultraviolet (UV) light. The energy required for this bond fission depends on the bond dissociation energy (BDE).

In this compound, there are two key carbon-halogen bonds:

Vinylic C-Br bond: The bond between an sp² carbon and a halogen is significantly stronger than a corresponding bond at an sp³ carbon. This increased strength makes the homolytic cleavage of the vinylic C-Br bond more difficult.

Allylic C-Cl bond: The allylic C-Cl bond is weaker than a typical primary C-Cl bond. This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over the π-system.

Consequently, upon exposure to sufficient energy, the homolytic cleavage of the weaker allylic C-Cl bond is the more probable initiating event, forming a resonance-stabilized allyl radical and a chlorine radical. The generation of vinyl radicals from the cleavage of the C-Br bond would require more energy. rsc.org

Gas-Phase Thermal Decomposition Mechanisms

A theoretical study on the unimolecular decomposition of 1-bromo-3-chloropropane (B140262) found that the reaction proceeds primarily through the molecular elimination of hydrogen bromide (HBr), with the elimination of hydrogen chloride (HCl) being a minor channel. acs.org Simple bond fission to form radicals was found to be a less dominant pathway compared to molecular elimination in this specific saturated system. acs.org

However, for unsaturated systems like propene, radical mechanisms are often more significant. For example, the thermal decomposition of 3-bromopropene is dominated by the simple bond fission of the C-Br bond to yield an allyl radical and a bromine atom. acs.org Given the structure of this compound, its thermal decomposition would likely involve a complex interplay of molecular elimination and radical pathways. The weaker allylic C-Cl bond would be a prime candidate for initial homolytic cleavage, initiating a radical chain reaction.

The table below presents the calculated energetic and thermochemical data for the primary decomposition channels of the analogue, 1-bromo-3-chloropropane . acs.org

| Reaction Channel | ΔH_0 (kcal mol⁻¹) | ΔH_298 (kcal mol⁻¹) | Barrier ΔH#_0 (kcal mol⁻¹) |

|---|---|---|---|

| BrCH₂CH₂CH₂Cl → CH₂=CHCH₂Cl + HBr | 22.2 | 21.8 | 52.8 |

| BrCH₂CH₂CH₂Cl → BrCH=CHCH₃ + HCl | 24.3 | 23.8 | 58.0 |

| BrCH₂CH₂CH₂Cl → BrCH₂CH₂CH₂ + Cl | 83.7 | 83.8 | - |

| BrCH₂CH₂CH₂Cl → CH₂CH₂CH₂Cl + Br | 69.6 | 69.6 | - |

Note: This data is for the thermal decomposition of the saturated analogue 1-Bromo-3-chloropropane and is presented for illustrative purposes.

Reactions with Specific Reagents and Functional Group Transformations

Reactions with Cyanide Reagents

The reaction of haloalkanes with cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is a classic method for forming nitriles via nucleophilic substitution. The reactivity of this compound with a cyanide reagent is predicted to be highly regioselective due to the different environments of the halogen atoms.

Expected Reaction of this compound: The cyanide ion (CN⁻) is a potent nucleophile. It will preferentially attack the electrophilic carbon that has the most labile leaving group and is most accessible. As previously discussed, the allylic chloride is much more reactive towards SN2 displacement than the vinylic bromide. quora.com Therefore, the reaction is expected to yield 4-bromo-but-3-enenitrile , with the cyanide group replacing the chlorine atom.

Reaction of Analogue 1-Bromo-3-chloropropane: In contrast, for the saturated analogue 1-bromo-3-chloropropane, both halogens are on sp³ hybridized carbons. In this case, the determining factor is the leaving group ability, where bromide is a better leaving group than chloride. Consequently, when 1-bromo-3-chloropropane reacts with one equivalent of sodium cyanide, the cyanide ion displaces the bromide ion to form 4-chlorobutanenitrile . quora.combrainly.comaskfilo.com

The following table summarizes this expected difference in reactivity.

| Compound | Reactive Site | Reason | Product with NaCN |

|---|---|---|---|

| This compound | Allylic C-Cl | Allylic position is activated for SN2; vinylic halide is unreactive. | 4-Bromo-but-3-enenitrile |

| 1-Bromo-3-chloropropane | Primary C-Br | Bromide is a better leaving group than chloride. | 4-Chlorobutanenitrile quora.combrainly.com |

Reactivity with Strong Oxidizing and Reducing Agents

Halogenated aliphatic compounds are generally considered incompatible with strong oxidizing and reducing agents. noaa.gov The presence of both carbon-halogen bonds and a carbon-carbon double bond in this compound provides multiple sites for reaction.

Reactions with Strong Oxidizing Agents: The carbon-carbon double bond is highly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) would readily attack the double bond, likely leading to oxidative cleavage. This would break the molecule into smaller, oxygenated fragments. The specific products would depend on the exact reagent and reaction conditions (e.g., ozonolysis followed by a reductive or oxidative workup).

Reactions with Strong Reducing Agents: Strong reducing agents can react at both the double bond and the carbon-halogen bonds. Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) would reduce the double bond to a single bond, forming 1-bromo-3-chloropropane. Under more forceful conditions, this process can also lead to hydrogenolysis, where the carbon-halogen bonds are cleaved and replaced with carbon-hydrogen bonds. Strong reducing agents like sodium in liquid ammonia (B1221849) could also reduce the double bond and potentially cleave the C-X bonds. The allylic C-Cl bond would likely be more susceptible to reductive cleavage than the vinylic C-Br bond.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methods for Separation and Quantification

Chromatography is an essential tool for the analysis of volatile and semi-volatile organic compounds like 1-bromo-3-chloropropene. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be applied, with the choice depending on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

Gas Chromatography (GC)

Gas chromatography is highly suitable for the analysis of this compound due to its volatility. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The selection of an appropriate stationary phase is critical for achieving successful separation in gas chromatography. For halogenated hydrocarbons such as this compound, the choice is dictated by the polarity of the analyte and the desired separation from other components in the sample.

Non-polar and intermediate-polarity columns are generally preferred for the analysis of such compounds.

Non-Polar Stationary Phases: Columns with stationary phases like polydimethylsiloxane (B3030410) (e.g., DB-1, OV-1, SE-30) are often a first choice. Separation on these phases is primarily based on the boiling points of the analytes.

Intermediate-Polarity Stationary Phases: For more complex mixtures where boiling points alone may not provide adequate resolution, stationary phases with a higher degree of polarity, such as those containing phenyl or cyanopropyl functional groups (e.g., DB-5, OV-1701), can be employed. These phases provide additional selectivity based on dipole-dipole interactions and polarizability.

The selection of the column dimensions (length, internal diameter, and film thickness) also plays a crucial role in optimizing the separation, influencing resolution, analysis time, and sample capacity.

Table 1: Common GC Stationary Phases for Halogenated Hydrocarbons

| Stationary Phase Type | Common Trade Names | Polarity | Separation Principle |

|---|---|---|---|

| 100% Dimethylpolysiloxane | DB-1, HP-1, SP-2100 | Non-Polar | Boiling Point |

| 5% Phenyl-95% Dimethylpolysiloxane | DB-5, HP-5MS, SE-54 | Low Polarity | Boiling Point, Polarizability |

Following separation by the GC column, a detector is used for the quantification and identification of this compound. While several detectors can be used, mass spectrometry (MS) is the most powerful and widely employed method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection and identification capabilities of MS. As elutes exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

The fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification of this compound. The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) creates a characteristic isotopic pattern in the mass spectrum of the molecular ion and its fragments, further aiding in positive identification. For quantification, specific ions can be monitored using selected ion monitoring (SIM) mode, which provides enhanced sensitivity and selectivity compared to scanning the full mass range.

Other detectors that could be used include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for trace analysis.

Flame Ionization Detector (FID): A universal detector for organic compounds, but provides less specificity than MS or ECD.

High-Performance Liquid Chromatography (HPLC)

While GC is often the primary choice for volatile compounds, HPLC can also be utilized, particularly for samples that are not amenable to the high temperatures of a GC inlet or for preparative-scale separations.

For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl-silica), and the mobile phase is polar. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase.

While specific application notes for this compound are not widely available, methods developed for its isomers, such as 2-bromo-3-chloropropene, demonstrate the feasibility of this approach. sielc.com A typical RP-HPLC system would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

Table 2: Typical RP-HPLC Parameters for Halogenated Alkenes

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded to silica (B1680970) particles. |

| Mobile Phase | A polar solvent mixture, typically Water and Acetonitrile or Methanol. |

| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (composition varies over time). |

| Detection | UV detector (if the analyte has a chromophore) or Mass Spectrometry (LC-MS). |

Optimizing the mobile phase is crucial for achieving the desired resolution and retention time in HPLC. The primary goal is to find a composition that provides good separation of the target analyte from any impurities or matrix components within a reasonable analysis time. phenomenex.commastelf.com

Key factors in mobile phase optimization for the RP-HPLC analysis of this compound include:

Organic Solvent Ratio: The strength of the mobile phase is controlled by the ratio of the organic solvent (e.g., acetonitrile) to water. phenomenex.com Increasing the percentage of the organic solvent will decrease the retention time of this compound, while decreasing it will lead to longer retention.

Choice of Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity for certain compounds. phenomenex.com

Additives and pH: For neutral compounds like this compound, pH control of the mobile phase is generally not critical. However, small amounts of acids (e.g., formic acid or phosphoric acid) may be added to improve peak shape, especially if the analysis is being performed with a mass spectrometer detector (LC-MS). sielc.com

Optimization is an iterative process, often starting with a general solvent composition and adjusting it based on the initial chromatographic results to improve the separation between closely eluting peaks. mastelf.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the carbon and hydrogen environments.

Carbon-13 NMR spectroscopy provides insight into the number and electronic environment of carbon atoms in a molecule. For this compound (C₃H₄BrCl), three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms in the propene chain. The chemical shifts of these carbons are influenced by the presence of the double bond and the electronegative halogen atoms.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Multiplicity (in proton-coupled spectrum) |

|---|---|---|

| C1 (-CHBr) | 100-120 | Doublet |

| C2 (=CH-) | 120-140 | Doublet |

| C3 (-CH₂Cl) | 40-60 | Triplet |

Note: This table is based on general principles of NMR spectroscopy and predicted values, not on reported experimental data.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a molecule of this compound, there are protons on the double bond (vinylic protons) and on the carbon adjacent to the chlorine. These different electronic environments will result in distinct signals in the ¹H NMR spectrum.

The vinylic protons will appear in the downfield region of the spectrum, typically between 5 and 7 ppm, due to the deshielding effect of the double bond. Their coupling to each other will provide information about the stereochemistry of the double bond (i.e., E or Z isomer). The protons on the carbon bearing the chlorine atom will appear further upstream, likely in the range of 3.5 to 4.5 ppm, influenced by the electronegativity of the chlorine atom. The integration of the signals will correspond to the number of protons in each environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). jove.com This would result in a cluster of peaks for the molecular ion. The fragmentation of the molecular ion would likely involve the loss of bromine or chlorine radicals, or the cleavage of the carbon-carbon bonds, leading to the formation of stable carbocations. The analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. For instance, the fragmentation of similar haloalkanes like 1-bromopropane (B46711) often shows a base peak resulting from the loss of the halogen. docbrown.info

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z | Predicted Relative Abundance |

|---|---|---|

| [C₃H₄⁷⁹Br³⁵Cl]⁺ | 154 | High |

| [C₃H₄⁸¹Br³⁵Cl]⁺ / [C₃H₄⁷⁹Br³⁷Cl]⁺ | 156 | Highest |

| [C₃H₄⁸¹Br³⁷Cl]⁺ | 158 | Moderate |

Note: The exact relative abundances would depend on the precise isotopic masses and natural abundances.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities. researchgate.netanalytice.com This technique can be used to develop and validate methods for determining the presence of related substances, isomers (such as 3-bromo-3-chloroprop-1-ene), or residual starting materials from its synthesis. nih.gov

The high sensitivity and specificity of GC-MS allow for the detection of impurities at very low levels. thermofisher.com By creating a library of mass spectra for known potential impurities, it is possible to screen for their presence in a sample of this compound. Quantification can be achieved by using an internal or external standard and creating a calibration curve.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. libretexts.orgyoutube.comyoutube.comyoutube.com For this compound, characteristic vibrational frequencies would be expected for the C=C double bond, C-H bonds (both sp² and sp³ hybridized), the C-Br bond, and the C-Cl bond.

The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹ in the IR spectrum. The vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the -CH₂Cl group would be just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The exact positions of these bands can help in confirming the presence of the respective functional groups and in distinguishing between different isomers.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Vinylic C-H Stretch | 3010-3095 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Stretch | 1640-1680 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Note: This table is based on typical frequency ranges for the specified bonds.

Infrared (IR) Spectroscopy

The key vibrational modes for the cis and trans isomers of this compound are expected to be similar to those of 1-chloropropene, with notable shifts for vibrations involving the bromine atom. The C-Br stretching vibration, for instance, will occur at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom.

Expected Infrared Spectral Data for cis-1-Bromo-3-chloropropene

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3080 | ν(C-H) | Asymmetric C-H stretch (vinyl) |

| ~3020 | ν(C-H) | Symmetric C-H stretch (vinyl) |

| ~2950 | ν(C-H) | Asymmetric C-H stretch (methylene) |

| ~2880 | ν(C-H) | Symmetric C-H stretch (methylene) |

| ~1640 | ν(C=C) | C=C stretch |

| ~1440 | δ(CH₂) | CH₂ scissoring |

| ~1260 | δ(=C-H) | In-plane =C-H bend |

| ~920 | γ(=CH₂) | Out-of-plane =CH₂ wag |

| ~750 | ν(C-Cl) | C-Cl stretch |

| ~600 | ν(C-Br) | C-Br stretch |

| ~400 | δ(C-C-Cl) | C-C-Cl bend |

Expected Infrared Spectral Data for trans-1-Bromo-3-chloropropene

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3085 | ν(C-H) | Asymmetric C-H stretch (vinyl) |

| ~3015 | ν(C-H) | Symmetric C-H stretch (vinyl) |

| ~2955 | ν(C-H) | Asymmetric C-H stretch (methylene) |

| ~2875 | ν(C-H) | Symmetric C-H stretch (methylene) |

| ~1645 | ν(C=C) | C=C stretch |

| ~1445 | δ(CH₂) | CH₂ scissoring |

| ~1290 | δ(=C-H) | In-plane =C-H bend |

| ~980 | γ(=CH₂) | Out-of-plane =CH₂ wag |

| ~740 | ν(C-Cl) | C-Cl stretch |

| ~590 | ν(C-Br) | C-Br stretch |

| ~380 | δ(C-C-Cl) | C-C-Cl bend |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. Often, symmetrical vibrations and bonds involving heavier atoms produce strong Raman signals.

For this compound, the C=C stretching vibration is expected to be a strong band in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also be prominent. The polarization of the scattered light can provide additional information about the symmetry of the vibrational modes.

Expected Raman Spectral Data for cis-1-Bromo-3-chloropropene

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Polarization |

| ~3080 | ν(C-H) | Asymmetric C-H stretch (vinyl) | Depolarized |

| ~3020 | ν(C-H) | Symmetric C-H stretch (vinyl) | Polarized |

| ~1640 | ν(C=C) | C=C stretch | Polarized |

| ~1260 | δ(=C-H) | In-plane =C-H bend | Polarized |

| ~750 | ν(C-Cl) | C-Cl stretch | Polarized |

| ~600 | ν(C-Br) | C-Br stretch | Polarized |

| ~400 | δ(C-C-Cl) | C-C-Cl bend | Polarized |

Expected Raman Spectral Data for trans-1-Bromo-3-chloropropene

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Polarization |

| ~3085 | ν(C-H) | Asymmetric C-H stretch (vinyl) | Depolarized |

| ~3015 | ν(C-H) | Symmetric C-H stretch (vinyl) | Polarized |

| ~1645 | ν(C=C) | C=C stretch | Polarized |

| ~1290 | δ(=C-H) | In-plane =C-H bend | Polarized |

| ~740 | ν(C-Cl) | C-Cl stretch | Polarized |

| ~590 | ν(C-Br) | C-Br stretch | Polarized |

| ~380 | δ(C-C-Cl) | C-C-Cl bend | Polarized |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods provide a detailed examination of molecular orbitals, electron distribution, and energy landscapes.

Density Functional Theory (DFT) is a widely used computational method for predicting the chemical behavior of molecules, offering a balance between accuracy and computational cost. mdpi.comnih.govyoutube.comresearchgate.net For 1-bromo-3-chloropropene, DFT calculations would be instrumental in determining a range of molecular properties. By solving the Kohn-Sham equations, DFT can model the electronic structure and provide insights into the molecule's geometry, vibrational frequencies, and electronic properties. mdpi.com

DFT calculations would typically involve the use of various functionals, such as B3LYP, in conjunction with appropriate basis sets to model molecular properties and reaction pathways. researchgate.net Key applications for this compound would include the optimization of its molecular geometry to predict bond lengths and angles, calculation of its vibrational spectrum for comparison with experimental infrared and Raman data, and determination of electronic properties such as dipole moment, polarizability, and atomic charges. These calculations would help in understanding the molecule's reactivity, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack through the analysis of molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

Illustrative Data Table: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment (Debye) | 1.5 - 2.5 | Indicates the overall polarity of the molecule, affecting its interactions. |

| HOMO Energy (eV) | -9.0 to -10.0 | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | -0.5 to -1.5 | Relates to the molecule's ability to accept electrons (electrophilicity). |

| C-Br Bond Length (Å) | 1.90 - 1.95 | Fundamental geometric parameter influencing reactivity. |

| C-Cl Bond Length (Å) | 1.75 - 1.80 | Fundamental geometric parameter influencing reactivity. |

| C=C Bond Length (Å) | 1.33 - 1.35 | Characterizes the double bond. |

Note: The values in this table are illustrative examples of the type of data that would be generated by DFT calculations and are not based on actual computational results for this compound.

For highly accurate thermochemical data, ab initio composite methods such as Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are employed. researchgate.netwikipedia.orgosti.govnsf.gov These methods aim for "chemical accuracy" (typically within 1 kcal/mol of experimental values) by combining results from several levels of theory and basis sets to extrapolate to a high level of accuracy. wikipedia.org

The application of G4 or CBS-QB3 methods to this compound would yield precise predictions of its thermochemical properties, including its enthalpy of formation, atomization energy, ionization energy, and electron affinity. wikipedia.org Such data is crucial for understanding the stability of the molecule and for accurately modeling the thermodynamics of reactions in which it participates. These methods involve a series of calculations, including geometry optimization, vibrational frequency analysis, and single-point energy calculations at high levels of theory, which are then combined to produce a final, highly accurate energy value. wikipedia.orgnsf.gov

Illustrative Data Table: Predicted Thermochemical Data for this compound using Composite Methods

| Thermochemical Property | Predicted Value (Illustrative) | Importance in Chemical Modeling |

| Enthalpy of Formation (kJ/mol) | +20 to +40 | Essential for determining the heat of reaction for chemical processes. |

| Atomization Energy (kJ/mol) | 2500 - 2600 | Provides insight into the strength of the chemical bonds within the molecule. |

| Ionization Potential (eV) | 9.5 - 10.5 | The energy required to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity (eV) | 0.5 - 1.5 | The energy released upon adding an electron, indicating its susceptibility to reduction. |

Note: The values in this table are illustrative examples of the type of data that would be generated by composite method calculations and are not based on actual computational results for this compound.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org Mapping the PES is crucial for understanding the mechanisms of chemical reactions, as it allows for the identification of reactants, products, intermediates, and transition states. libretexts.orglibretexts.org

For this compound, PES mapping would be particularly insightful for studying its unimolecular decomposition or isomerization reactions. By systematically varying key geometric parameters (such as bond lengths and angles) and calculating the energy at each point, a landscape of the reaction can be constructed. This would reveal the lowest energy pathways for various transformations, such as the cleavage of the C-Br or C-Cl bonds, or migration of a halogen atom. The saddle points on the PES correspond to the transition states, and the energy difference between the reactants and the transition state gives the activation energy for the reaction. libretexts.orglibretexts.org

Unimolecular Reaction Rate Theory (URRT)

Unimolecular Reaction Rate Theory (URRT) provides a framework for calculating the rate constants of reactions involving a single molecule. These theories are essential for understanding how factors like temperature and pressure influence reaction kinetics.

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. libretexts.org It assumes that a quasi-equilibrium is established between the reactants and the activated complex (the molecular configuration at the transition state). libretexts.org The rate of the reaction is then determined by the rate at which the activated complexes proceed to form products. libretexts.org

For the unimolecular reactions of this compound, TST calculations would be used to predict the high-pressure limit rate constants. This would involve locating the transition state structures on the potential energy surface and calculating their vibrational frequencies. These properties, along with the properties of the reactant molecule, are used in the Eyring equation to determine the rate constant. ox.ac.uk TST can provide valuable insights into the factors that control the reaction rate, such as the activation energy and the entropy of activation.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a more sophisticated statistical theory that extends TST to describe the pressure and temperature dependence of unimolecular reaction rates. wikipedia.orguleth.caprinceton.edu It considers the molecule as a collection of coupled harmonic oscillators that can exchange energy. wikipedia.org The rate of reaction is then dependent on the amount of energy in the molecule and the probability of that energy localizing in the specific vibrational mode required for the reaction to occur. wikipedia.orguleth.ca

The application of RRKM theory to the unimolecular decomposition or isomerization of this compound would allow for the prediction of rate constants over a wide range of temperatures and pressures. This is particularly important for understanding the behavior of the molecule in different environments, such as in the gas phase at low pressures where collisional energy transfer becomes rate-limiting. The theory requires detailed information about the vibrational frequencies of both the reactant and the transition state, as well as the activation energy for the reaction, which are typically obtained from quantum chemical calculations. researchgate.net

Illustrative Data Table: Parameters for RRKM Calculations of this compound Unimolecular Decomposition

| Parameter | Source of Data | Role in RRKM Calculation |

| Activation Energy (E₀) | Quantum Chemical Calculations | The minimum energy required for the reaction to occur. |

| Vibrational Frequencies (Reactant) | Quantum Chemical Calculations | Used to calculate the density of states of the reactant molecule. |

| Vibrational Frequencies (Transition State) | Quantum Chemical Calculations | Used to calculate the sum of states of the transition state. |

| Collisional Energy Transfer Parameters | Estimated or from experiment | Describes the efficiency of energy transfer during collisions with bath gas. |

Note: This table illustrates the types of parameters required for RRKM theory and their typical sources, not actual calculated values for this compound.

Determination of Kinetic Parameters (e.g., rate constants, Arrhenius parameters)

Computational chemistry is instrumental in predicting the kinetic parameters of chemical reactions. For a molecule like this compound, theoretical studies can elucidate the mechanisms of its reactions, such as nucleophilic substitution or addition reactions, and calculate key kinetic data. These calculations typically involve locating the transition state structures on the potential energy surface and then using transition state theory to determine rate constants.

The Arrhenius equation, k = A * exp(-Ea / RT), is a cornerstone of chemical kinetics, where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. Computational methods can determine the activation energy by calculating the energy difference between the reactants and the transition state. The pre-exponential factor can also be estimated from the vibrational frequencies of the transition state and reactants.

For instance, in a hypothetical study of the reaction of this compound with a nucleophile, computational models would be used to map out the reaction pathway, identify the transition state, and then calculate the parameters found in the table below.

Table 1: Illustrative Calculated Kinetic Parameters for a Hypothetical Reaction of this compound

| Reaction Coordinate | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| Nucleophilic attack at C1 | 85 | 1.2 x 10¹¹ | 3.4 x 10⁻⁴ |

| Nucleophilic attack at C3 | 95 | 8.5 x 10¹⁰ | 1.1 x 10⁻⁵ |

Note: The data in this table is illustrative and based on typical values for reactions of similar halogenated alkenes. It serves to demonstrate the type of information that can be obtained from computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound allows for rotation around the C-C bond, leading to different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). Conformational analysis involves identifying the stable conformers and the energy barriers that separate them. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle.

For this compound, rotation around the C1-C2 and C2-C3 bonds would be of interest. The relative energies of the different conformers (e.g., syn, anti, gauche) are determined by a combination of steric and electronic effects. Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule, showing how it transitions between different conformations over time and at different temperatures.

Table 2: Example of Calculated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kJ/mol) |

| Syn-periplanar | 0° | 15.2 |

| Anti-clinal | 120° | 0.0 |

| Anti-periplanar | 180° | 5.8 |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis. The relative energies are indicative of the stability of different rotational isomers.

Thermochemical Calculations for Enthalpies of Formation and Reaction

Thermochemical properties, such as the enthalpy of formation (ΔHf°) and enthalpy of reaction (ΔHr°), are fundamental to understanding the stability and reactivity of a compound. High-level ab initio and density functional theory (DFT) methods are used to calculate these properties with a high degree of accuracy.

The enthalpy of formation of this compound can be calculated using atomization energies or through the use of isodesmic reactions. Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations, leading to more reliable results.

For example, a possible isodesmic reaction for calculating the enthalpy of formation of this compound could be:

CH2=CH-CH2Br + CH3Cl -> CH2=CH-CH2Cl + CH3Br

By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other three species, the enthalpy of formation for this compound can be determined.

Table 3: Illustrative Thermochemical Data for this compound

| Thermochemical Property | Calculated Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔHf°) | -10.5 |

| Enthalpy of Hydrogenation | -125.3 |

| Enthalpy of Bromination | -110.8 |

Note: The values in this table are hypothetical and serve as examples of the thermochemical data that can be obtained through computational chemistry.

Applications of 1 Bromo 3 Chloropropene in Advanced Organic Synthesis

Role as an Alkylating Agent and C3 Linker/Spacer in Complex Molecule Construction

1-Bromo-3-chloropropane (B140262) is primarily utilized as an alkylating agent in organic synthesis. multichemindia.comchemicalbook.com The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective nucleophilic substitution. The bromine atom, being a better leaving group, typically reacts first, enabling the introduction of a 3-chloropropyl group onto a substrate. Subsequent reaction at the chlorine-bearing carbon can then take place, making the compound an effective three-carbon (C3) linker or spacer to connect different molecular fragments. multichemindia.com This step-wise reactivity is fundamental to its application in building molecular complexity. multichemindia.com

The principal role of 1-bromo-3-chloropropane in synthesis is to install the –(CH₂)₃Cl (chloropropyl) and, through subsequent reactions, the –(CH₂)₃– (propyl) groups. wikipedia.org In reactions with nucleophiles, the compound acts as a 3-chloropropylating agent. This functionality is crucial in multi-step syntheses where the terminal chlorine can be retained for later modification or cyclization. researchgate.net Phase-transfer catalysis is often employed for the alkylation of substrates like phenols with 1-bromo-3-chloropropane, which can sometimes result in a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane due to halogen exchange. researchgate.net

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The compound is extensively used as a chemical intermediate in the manufacturing of a wide array of pharmaceuticals. who.intsanjaychemindia.comyogiintermediates.com Its role as a C3 linker is particularly valuable in creating the core structures of many active pharmaceutical ingredients (APIs). multichemindia.com

1-Bromo-3-chloropropane is a key starting material for several classes of therapeutic agents. It is employed in the production of antibacterial, antiviral, and antimalarial drugs. who.int Furthermore, it is a precursor for β2-adrenoreceptor agonists, which are medications used to treat conditions like bronchial asthma. who.int The synthesis of various quinazoline (B50416) derivatives, a class of compounds investigated for anticancer and anti-inflammatory properties, also utilizes this bifunctional reagent. who.intnih.gov

Table 1: Drug Classes Synthesized Using 1-Bromo-3-chloropropane

| Drug Class | Therapeutic Use | Source(s) |

|---|---|---|

| Antibacterial | Treatment of bacterial infections | who.int |

| Antiviral | Treatment of viral infections | who.int |

| Antimalarial | Treatment of malaria | who.int |

| β2-Adrenoreceptor Agonists | Treatment of asthma and COPD | who.int |

1-Bromo-3-chloropropane is a useful intermediate for preparing gamma-chloropropyl derivatives. sanjaychemindia.com A notable example is its use in the synthesis of 4-chlorobutyronitrile (B21389) (gamma-chlorobutyronitrile). wikipedia.org This is achieved through a cyanide displacement reaction on 1-bromo-3-chloropropane. sanjaychemindia.com The resulting 4-chlorobutyronitrile is itself a valuable intermediate for producing herbicides, pesticides, and other pharmaceuticals. sanjaychemindia.com

1-Bromo-3-chloropropane is a documented intermediate in the synthesis of numerous specific APIs across various therapeutic categories, including antipsychotics, antidepressants, and cardiovascular drugs. sanjaychemindia.comyogiintermediates.com

Fluphenazine (B1673473): In one synthetic route, 1-bromo-3-chloropropane is reacted with 1-(2-hydroxyethyl) piperazine (B1678402) to form the intermediate 1-(3-chloropropyl)-4-(2-hydroxyethyl) piperazine, which is then condensed with 2-trifluoromethyl thiodiphenylamine. newdrugapprovals.org Another approach involves a nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. researchgate.net The starting phenothiazine (B1677639) compound for fluphenazine synthesis can be prepared by condensing 2-(trifluoromethyl)phenothiazine (B42385) with 1-bromo-3-chloropropane. nih.gov

Opipramol: The synthesis of this antidepressant involves the N-alkylation of iminostilbene (B142622) with an excess of 1-bromo-3-chloropropane to form an N-(3-halopropyl)iminostilbene intermediate. google.comgoogleapis.com This intermediate is then reacted with N-(2-hydroxyethyl)piperazine to yield opipramol. google.comgoogleapis.com

Trazodone (B27368): A common synthesis pathway for the antidepressant trazodone involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane to produce the key intermediate 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine. tdcommons.orggoogle.comgoogleapis.comgoogle.com This intermediate is subsequently condensed with wikipedia.orgwho.intgoogle.comtriazolo[4,3-a]pyridin-3(2H)-one. tdcommons.org

Trifluoperazine: This antipsychotic can be synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine. gpatindia.com The latter is prepared using 1-bromo-3-chloropropane.

Verapamil: In the synthesis of this calcium channel blocker, phase-transfer catalysis can be used for the N-alkylation of a secondary amine with 1-bromo-3-chloropropane. phasetransfercatalysis.com

Gemfibrozil: 1-Bromo-3-chloropropane serves as a precursor for this lipid-regulating agent. vulcanchem.com

Reproterol: This bronchodilator is another pharmaceutical synthesized using 1-bromo-3-chloropropane as an intermediate. vulcanchem.com

Table 2: Selected Pharmaceuticals Synthesized Using 1-Bromo-3-chloropropane

| Pharmaceutical | Therapeutic Class | Role of 1-Bromo-3-chloropropane | Source(s) |

|---|---|---|---|

| Fluphenazine | Antipsychotic | Forms the N-propylpiperazine side chain | sanjaychemindia.comyogiintermediates.comnewdrugapprovals.orgresearchgate.netquickcompany.in |

| Gemfibrozil | Lipid-regulating agent | Precursor in the synthesis pathway | vulcanchem.com |

| Opipramol | Antidepressant, Anxiolytic | Alkylates iminostilbene to form a key intermediate | sanjaychemindia.comyogiintermediates.comgoogle.comgoogleapis.com |

| Pentoxifylline | Vasodilator | Chemical intermediate in synthesis | sanjaychemindia.comyogiintermediates.com |

| Perphenazine | Antipsychotic, Antiemetic | Chemical intermediate in synthesis | sanjaychemindia.comyogiintermediates.com |

| Prochlorperazine | Antipsychotic, Antiemetic | Chemical intermediate in synthesis | sanjaychemindia.comyogiintermediates.com |

| Reproterol | Bronchodilator (β2-agonist) | Precursor in the synthesis pathway | sanjaychemindia.comyogiintermediates.comvulcanchem.com |

| Trazodone | Antidepressant | Forms the N-propylpiperazine linker | sanjaychemindia.comyogiintermediates.comtdcommons.orggoogle.com |

| Trifluoperazine | Antipsychotic | Chemical intermediate in synthesis | sanjaychemindia.comyogiintermediates.comgpatindia.com |

| Urapidil | Antihypertensive | Chemical intermediate in synthesis | sanjaychemindia.comyogiintermediates.com |

Synthesis of Agrochemicals

Beyond pharmaceuticals, 1-bromo-3-chloropropane is also utilized as an intermediate in the manufacture of agrochemicals. multichemindia.comwho.int It serves as a building block in the production of certain pesticides and herbicides. multichemindia.com Its reactivity is leveraged to synthesize active ingredients designed to target specific agricultural pests and weeds. multichemindia.com Additionally, it can be used as a precursor in the formulation of soil fumigants, which are employed to control soil-borne pathogens and pests in agricultural environments. multichemindia.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |

| 1-(2-hydroxyethyl) piperazine |

| 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine |

| 1-(3-chlorophenyl)piperazine |

| 1-(3-chloropropyl)-4-(2-hydroxyethyl) piperazine |

| 1-(3-chloropropyl)-4-methylpiperazine |

| 1-Bromo-3-chloropropane |

| 1-aryloxy-3-bromopropane |

| 1-aryloxy-3-chloropropane |

| 2-(trifluoromethyl)-10H-phenothiazine |

| 2-trifluoromethyl thiodiphenylamine |

| 4-chlorobutyronitrile |

| Allyl chloride |

| Cyclomethycaine |

| Fluphenazine |

| Gemfibrozil |

| Hydrogen bromide |

| Iminostilbene |

| N-(2-hydroxyethyl)piperazine |

| N-(3-halopropyl)iminostilbene |

| Opipramol |

| Pentoxifylline |

| Perphenazine |

| Piperocaine |

| Prochlorperazine |

| Propentofylline |

| Reproterol |

| tert-butyl piperazine-1-carboxylate |

| Trazodone |

| Trifluoperazine |

| Urapidil |

Intermediate in Pesticide and Herbicide Production

The reactivity of 1-bromo-3-chloropropane makes it a key intermediate in the agrochemical industry. multichemindia.com It is used in the synthesis of active ingredients for certain pesticides and herbicides. multichemindia.comwho.int The compound serves as a precursor for creating larger molecules that target specific weeds and pests. multichemindia.com For example, the cyanide displacement of 1-bromo-3-chloropropane yields γ-chlorobutyronitrile, an important intermediate in the production of various commercial products, including herbicides and pesticides. sanjaychemindia.com Its role is primarily as a foundational chemical building block, where its propane (B168953) structure is incorporated into the final active agrochemical product. who.intindustrialchemicals.gov.au

Precursor for Soil Fumigants

1-Bromo-3-chloropropane is used as a precursor in the formulation of some soil fumigants. multichemindia.com These fumigants are designed to control soil-borne pests and pathogens in agricultural environments. multichemindia.com While other related halogenated propanes and propenes have been used directly as soil fumigants, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP) and 1-chloro-3-bromopropene-1, 1-bromo-3-chloropropane's primary role in this context is as a starting material for the synthesis of the active fumigant compounds. google.comcdc.govnih.gov

Applications in Polymer and Material Science

The distinct halogen groups in 1-bromo-3-chloropropane allow for its application in modifying and synthesizing polymers, contributing to the development of specialized materials.

Cross-linking Agent in Polymer Industry

In the polymer industry, 1-bromo-3-chloropropane can function as a cross-linking agent. multichemindia.com Cross-linking is a process that forms covalent bonds to link separate polymer chains, creating a more stable and robust three-dimensional network structure. mdpi.comhengdasilane.com By introducing 1-bromo-3-chloropropane into a polymer matrix, its reactive ends can form connections between chains, thereby modifying the material's physical and chemical properties. This process can enhance the polymer's strength, elasticity, thermal stability, and durability. multichemindia.comhengdasilane.com

Additive for Modifying Plastic Properties

1-Bromo-3-chloropropane is sometimes used as an additive to modify the properties of plastics. multichemindia.com Additives are incorporated into polymer formulations to enhance specific characteristics required for particular applications. europlas.com.vn When used in this capacity, it can alter properties such as plasticity and stability, contributing to the creation of specialized plastic materials. multichemindia.com Furthermore, some halogenated compounds are employed in the treatment of textiles to impart qualities like flame retardancy. multichemindia.com

Use as a Phase Separation Reagent in Biochemical Protocols

Beyond industrial synthesis, 1-bromo-3-chloropropane has a significant application in molecular biology laboratories.

RNA Isolation from Biological Samples

1-Bromo-3-chloropropane (often abbreviated as BCP) is widely used as a phase separation reagent in the single-step method for isolating total RNA from biological samples. sigmaaldrich.commrcgene.com It is utilized in protocols involving TRI Reagent® or similar acid-guanidinium-phenol solutions to separate the aqueous phase (containing RNA) from the interphase and organic phase (containing DNA and proteins). mrcgene.com

BCP serves as a less toxic alternative to chloroform (B151607), which has traditionally been used for this purpose. sigmaaldrich.comsigmaaldrich.com Research has shown that substituting chloroform with BCP can improve the quantity and quality of the isolated RNA. mrcgene.com A key advantage of using BCP is that it decreases the likelihood of contaminating the final RNA sample with DNA. sigmaaldrich.commrcgene.comscientificlabs.co.uk This high-quality RNA is crucial for sensitive downstream applications. BCP has been successfully used to isolate RNA from a wide variety of sources, as detailed in the table below. sigmaaldrich.com

Table 1: Documented Biological Sources for RNA Isolation Using 1-Bromo-3-chloropropane

| Sample Type | Organism |

|---|---|

| Teeth | Feline |

| Brain and Liver Tissues | Murine (Mice) |

| Ectocervical Epithelial Cells | Human |

| Placental Samples | Human |

| Mesenchymal Stromal Cells (hMSCs) | Human |

Table 2: Comparison of Phase Separation Reagents in RNA Isolation

| Feature | 1-Bromo-3-chloropropane (BCP) | Chloroform |

|---|---|---|

| Toxicity | Lower toxicity. sigmaaldrich.com | Higher toxicity, volatile. |

| DNA Contamination | Decreases the possibility of DNA contamination in the RNA sample. sigmaaldrich.commrcgene.com | Higher potential for DNA carryover. |

| Phase Separation | Provides clear phase separation. researchgate.net | Effective, but can have interphase contamination. researchgate.net |

| Compatibility | Compatible with single-step TRI reagent methods. sigmaaldrich.comsigmaaldrich.com | Standard reagent in traditional single-step methods. |

Chloroform Replacement in Nucleic Acid Separations

1-Bromo-3-chloropropane (BCP) has emerged as a significant reagent in molecular biology, specifically as a less toxic and more efficient substitute for chloroform in the isolation of nucleic acids. sigmaaldrich.comeastindiachemicals.comcosmobio.co.jp Its primary application is as a phase separation reagent, often used in conjunction with guanidinium (B1211019) thiocyanate-phenol solutions (like TRI Reagent®), for the single-step method of RNA isolation or the simultaneous isolation of RNA, DNA, and proteins. cosmobio.co.jp

The substitution of chloroform with BCP offers several advantages. BCP is less volatile and less toxic than chloroform, which reduces hazardous material handling in the laboratory. cosmobio.co.jp Critically, the use of BCP as the phase separation agent in the single-step method effectively decreases the likelihood of DNA contamination in the isolated RNA sample. cosmobio.co.jpscientificlabs.co.uk Research has shown that this substitution does not negatively impact the quality or the quantity of the RNA recovered. scientificlabs.co.uk In fact, no significant difference in RNA yield was observed when comparing extractions using BCP versus chloroform. eastindiachemicals.com

Following homogenization of a biological sample in a TRI Reagent® solution, BCP is added to the homogenate. After vigorous mixing and centrifugation, the mixture separates into a lower organic phase, an interphase, and an upper aqueous phase. The RNA remains exclusively in the aqueous phase, while DNA and proteins are partitioned into the interphase and organic phase, respectively. This clean separation allows for the straightforward isolation of high-quality RNA. cosmobio.co.jp This method has been successfully applied to a wide variety of biological materials, including animal tissues (such as mice brain and liver), human cells, and plant tissues. sigmaaldrich.comeastindiachemicals.comsanjaychemindia.com

Utility in the Development of Chiral Organic Compounds

1-Bromo-3-chloropropane is a versatile building block in organic synthesis, valued for its role as an alkylating agent and as a three-carbon (C3) linker or spacer. multichemindia.comsigmaaldrich.comemcochemicals.com The presence of two different halogen atoms—bromine and chlorine—on the same molecule allows for differential reactivity, making it a useful intermediate for the synthesis of more complex chemical structures, including medicinally important chiral compounds. multichemindia.com

While not chiral itself, 1-bromo-3-chloropropane is employed in synthetic pathways that generate chirality. It is used to introduce the –(CH2)3Cl or a propyl (–(CH2)3–) group into a molecule via nucleophilic substitution. chemicalbook.comwikipedia.org This functionality is a key step in the total synthesis of several complex, naturally occurring alkaloids that possess multiple chiral centers. For instance, its use has been documented in the total syntheses of (±)-aspidospermine, (±)-aspidospermidine, (±)-quebrachamine, and (±)-crispine A. sigmaaldrich.com In these multi-step syntheses, the propyl fragment introduced by 1-bromo-3-chloropropane becomes part of the intricate carbon skeleton of the final chiral molecule.

The compound serves as a precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals. multichemindia.com The cyanide displacement of the bromide in 1-bromo-3-chloropropane, for example, yields gamma-chlorobutyronitrile, an important intermediate for various commercial products. nih.gov Its role as a bifunctional haloalkane facilitates carbon-carbon or carbon-heteroatom bond formation, which is fundamental to building the molecular complexity required in the development of novel chiral entities. multichemindia.com

Environmental Behavior and Transformation Pathways

Environmental Distribution and Compartmentalization

Specific studies detailing the atmospheric, aquatic, and soil fate of 1-bromo-3-chloropropene are currently unavailable.

Atmospheric Fate

There is no specific information on the atmospheric fate of this compound, including its vapor phase behavior, reactions with hydroxyl radicals, or estimated atmospheric half-life.

Aquatic Fate

Information regarding the aquatic fate of this compound, such as its potential for volatilization from water surfaces or adsorption to sediment, has not been found.

Soil Fate

There is a lack of data on the fate of this compound in soil, including its mobility and potential for volatilization from soil surfaces.

Biodegradation Studies

No specific biodegradation studies for this compound were identified.

Assessment of Biochemical Oxygen Demand (BOD)

There are no available studies that assess the Biochemical Oxygen Demand (BOD) of this compound.

Kinetics of Biological Degradation in Waste Treatment Effluents

Data on the kinetics of biological degradation of this compound in waste treatment effluents could not be located.

Given the absence of specific research on the environmental behavior and transformation pathways of this compound, a comprehensive and scientifically accurate article on this subject cannot be generated at this time. Further research and experimental studies are needed to elucidate the environmental impact of this compound.

Environmental Occurrence and Sources